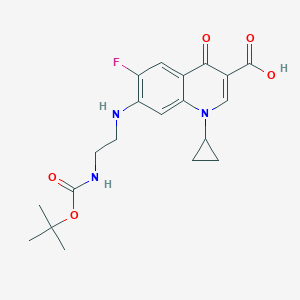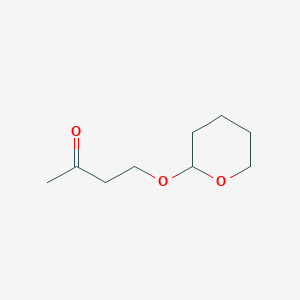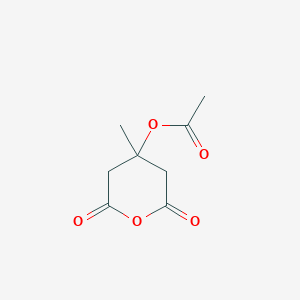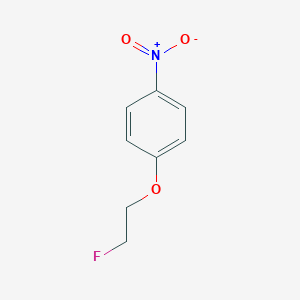
1-(2-Fluoroethoxy)-4-nitrobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluoroethoxy-nitrobenzene derivatives often involves reactions of commercial fluoro-dimethoxybenzenes with nitric acid or similar nitration processes. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized in a 90% yield by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid, showcasing the general methodology for introducing nitro groups into fluoroethoxy compounds (Martin Sweeney, P. McArdle, & F. Aldabbagh, 2018).
Molecular Structure Analysis
Molecular structures of fluoroethoxy-nitrobenzene derivatives are often confirmed through X-ray crystallography alongside NMR, EI-MS, and FT-IR spectroscopy. These techniques provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions present in these compounds.
Chemical Reactions and Properties
The chemical reactivity of fluoroethoxy-nitrobenzene derivatives includes their participation in Williamson synthesis for ether formation, as demonstrated by the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene from 4-nitrophenol and 1,2-dibromoethane (Zhai Guang-xin, 2006). These reactions exemplify the versatility of nitrobenzene derivatives in organic synthesis, particularly as intermediates in the production of pharmaceuticals and other complex organic molecules.
Applications De Recherche Scientifique
-
Scientific Field: Biochemistry
- Application : 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene, also known as BMFEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
- Methods of Application : BMFEB is synthesized using specific chemical reactions. It is believed to act by inhibiting specific enzymes and signaling pathways.
- Results or Outcomes : It has been observed to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit potent antimicrobial activity.
-
Scientific Field: Applied Microbiology and Biotechnology
- Application : Enzymatic synthesis of fluorinated compounds .
- Methods of Application : Various enzymes, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system are used .
- Results or Outcomes : The direct formation of the C-F bond by fluorinase is the most effective and promising method .
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis and evaluation of antiplasmodial activity of 2,2,2-trifluoroethoxy group and 2-fluoroethoxy groups .
- Methods of Application : These compounds were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum (3D7) using the [3H] hypoxanthine incorporation inhibition assay .
- Results or Outcomes : The results of this study are not provided in the source .
- Scientific Field: Medicinal Chemistry
- Application : Synthesis and evaluation of antiplasmodial activity of 2,2,2-trifluoroethoxychalcones and 2-fluoroethoxy chalcones against Plasmodium falciparum in culture .
- Methods of Application : These compounds were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum (3D7) using the [3H] hypoxanthine incorporation inhibition assay .
- Results or Outcomes : Chalcones with 2-fluoroethoxy group on the 1-phenyl ring exhibited more enhanced inhibitory effects on the growth of parasites than their trifluoro analogues, which reveals that monofluoroethoxy group is generally more effective than trifluoroethoxy group in the inhibition of parasite growth .
- Scientific Field: Medicinal Chemistry
- Application : Synthesis and evaluation of antiplasmodial activity of 2,2,2-trifluoroethoxychalcones and 2-fluoroethoxy chalcones against Plasmodium falciparum in culture .
- Methods of Application : These compounds were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum (3D7) using the [3H] hypoxanthine incorporation inhibition assay .
- Results or Outcomes : Chalcones with 2-fluoroethoxy group on the 1-phenyl ring exhibited more enhanced inhibitory effects on the growth of parasites than their trifluoro analogues, which reveals that monofluoroethoxy group is generally more effective than trifluoroethoxy group in the inhibition of parasite growth .
Propriétés
IUPAC Name |
1-(2-fluoroethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYVXJCCZJOMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567670 | |
| Record name | 1-(2-Fluoroethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethoxy)-4-nitrobenzene | |
CAS RN |
109230-65-1 | |
| Record name | 1-(2-Fluoroethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




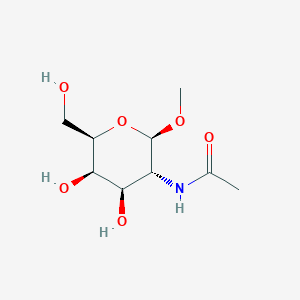

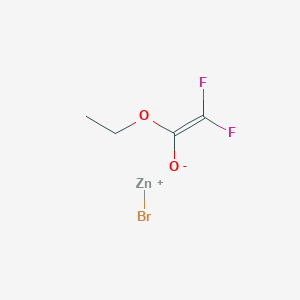
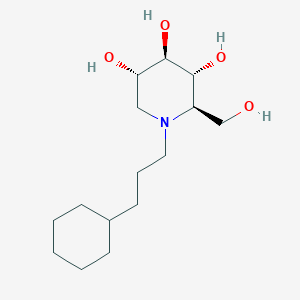
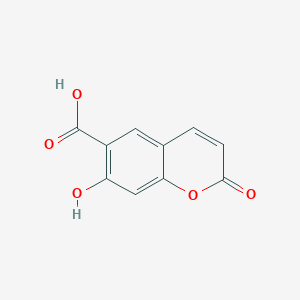
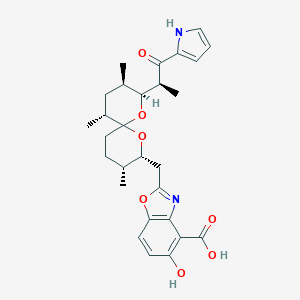

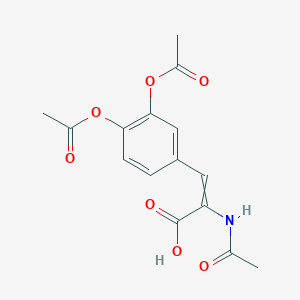
![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)
![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)
